Cas no 56392-14-4 (Metoprolol Acid)

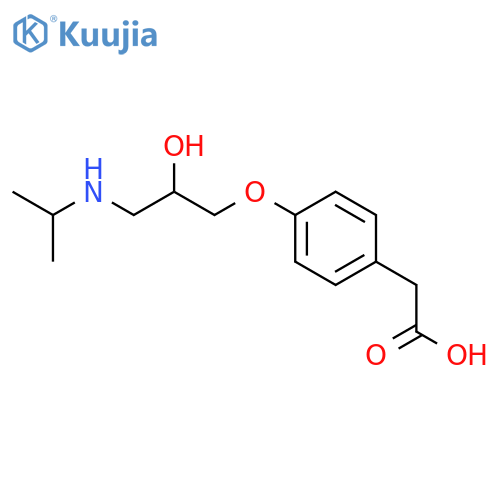

Metoprolol Acid structure

商品名:Metoprolol Acid

Metoprolol Acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid

- 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid

- Atenolol acid

- H 117

- SL 77-010

- 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetic acid

- Metoprolol acid

- Atenolol impurity G (EP)

- H 117/04

- Benzeneacetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-

- AKOS027254660

- CHEMBL3544699

- UNII-Y6I8U8OX8P

- FT-0672384

- NS00000314

- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid, analytical standard

- DTXSID70881080

- H117-04

- (4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl)acetic acid #

- 1215404-47-9

- 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid

- 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetic acid

- 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid; Atenolol Imp. G (EP); Atenolol Related Compound C; Atenolol Impurity G

- CHEBI:83478

- {4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetic acid

- MFCD00437442

- (4-((2RS)-2-HYDROXY-3-((PROPAN-2-YL)AMINO)PROPOXY)PHENYL)ACETIC ACID

- Y6I8U8OX8P

- Atenolol Impurity G

- (2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetic acid

- 4-[2-Hydroxy-3-[(1-Methylethyl)Amino]Propoxy]-Benzeneacetic Acid

- 4-(2-hydroxy-3-isopropylamino-propoxy)phenyla-cetic acid

- ATENOLOL IMPURITY G [EP IMPURITY]

- SCHEMBL6674480

- Atenolol impurity C

- [4-(2-Hydroxy-3-isopropylamino-propoxy)-phenyl]-acetic acid

- 56392-14-4

- 4-(2'-Hydroxy-3'-isopropylaminopropoxy)phenylacetic acid

- Q27156861

- AS-40196

- H 117-04

- A927933

- 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)aceticacid

- PUQIRTNPJRFRCZ-UHFFFAOYSA-N

- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid, AldrichCPR

- CS-0137296

- 2-(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetic acid

- 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid

- DTXCID101022391

- (4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)acetic acid

- ATENOLOL IMPURITY G (EP IMPURITY)

- Atenolol EP Impurity G

- Metoprolol Acid

-

- MDL: MFCD00437442

- インチ: InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)CopyCopied

- InChIKey: PUQIRTNPJRFRCZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)NCC(COc1ccc(cc1)CC(=O)O)OCopyCopied

計算された属性

- せいみつぶんしりょう: 267.14700

- どういたいしつりょう: 267.147

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8A^2

- 疎水性パラメータ計算基準値(XlogP): _1.5

じっけんとくせい

- 密度みつど: 1.159±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 174-176°C

- ふってん: 477.1±40.0 °C at 760 mmHg

- フラッシュポイント: 242.3±27.3 °C

- 屈折率: 1.539

- ようかいど: 微溶性(20 g/l)(25ºC)、

- PSA: 78.79000

- LogP: 1.44230

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Metoprolol Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124989-5g |

[4-(2-Hydroxy-3-isopropylamino-propoxy)-phenyl]-acetic acid |

56392-14-4 | 95% | 5g |

$1568.32 | 2023-09-01 | |

| 1PlusChem | 1P00EDGX-1g |

Metoprolol acid |

56392-14-4 | 95% | 1g |

$2415.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1253674-10mg |

Metoprolol Acid |

56392-14-4 | 95% | 10mg |

$320 | 2025-02-18 | |

| 1PlusChem | 1P00EDGX-100mg |

Metoprolol acid |

56392-14-4 | 95% | 100mg |

$413.00 | 2025-02-27 | |

| TRC | M338785-50mg |

Metoprolol Acid |

56392-14-4 | 50mg |

$ 917.00 | 2023-09-07 | ||

| TRC | M338785-25mg |

Metoprolol Acid |

56392-14-4 | 25mg |

$515.00 | 2023-05-17 | ||

| TRC | M338785-5mg |

Metoprolol Acid |

56392-14-4 | 5mg |

$ 170.00 | 2023-09-07 | ||

| 1PlusChem | 1P00EDGX-250mg |

Metoprolol acid |

56392-14-4 | 95% | 250mg |

$813.00 | 2025-02-27 | |

| A2B Chem LLC | AG69841-250mg |

Metoprolol acid |

56392-14-4 | 95% | 250mg |

$364.00 | 2024-04-19 | |

| A2B Chem LLC | AG69841-10mg |

Metoprolol acid |

56392-14-4 | 95% | 10mg |

$287.00 | 2024-04-19 |

Metoprolol Acid 関連文献

-

Han Gao,Jeanne?M. LaVergne,Corey M. G. Carpenter,Raj Desai,Xu Zhang,Kimberly Gray,Damian E. Helbling,George F. Wells Environ. Sci.: Processes Impacts 2019 21 867

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

-

David R. Johnson,Damian E. Helbling,Yujie Men,Kathrin Fenner Environ. Sci.: Water Res. Technol. 2015 1 272

-

Susanne Kern,Rebekka Baumgartner,Damian E. Helbling,Juliane Hollender,Heinz Singer,Martin J. Loos,René P. Schwarzenbach,Kathrin Fenner J. Environ. Monit. 2010 12 2100

-

Matthew Goss,Zhe Li,Michael S. McLachlan Environ. Sci.: Processes Impacts 2020 22 1006

56392-14-4 (Metoprolol Acid) 関連製品

- 51384-51-1(Metoprolol)

- 29122-68-7(Atenolol)

- 93379-54-5((S)-Atenolol)

- 81024-43-3((R)-Metoprolol)

- 81024-42-2((S)-Metoprolol)

- 98418-47-4(Metoprolol succinate)

- 62572-90-1(3-4-(2-Methoxyethyl)phenoxy-1,2-propanediol)

- 959787-96-3(rac Metoprolol-d7)

- 56392-17-7(Metoprolol Tartrate (mixture of isomers))

- 37350-58-6(Metoprolol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56392-14-4)Metoprolol Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):680.0/2042.0